molecular formula C18H23N5O3 B12263925 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12263925
M. Wt: 357.4 g/mol
InChI Key: BZMGJTJPPFIJRQ-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidine ring, a pyrazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and pyrimidine rings separately, followed by their coupling through various organic reactions. Common reagents used in these reactions include:

    Base catalysts: such as sodium hydride or potassium carbonate.

    Solvents: like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling agents: such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its heterocyclic rings can mimic natural substrates, making it a candidate for drug design and development.

Medicine

In medicine, 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine may be investigated for its pharmacological properties. It could potentially act as an inhibitor or activator of specific enzymes or receptors, leading to therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}thiazole: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine lies in its combination of three different heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C18H23N5O3/c1-22-12-14(11-21-22)13-9-19-18(20-10-13)26-15-4-6-23(7-5-15)17(24)16-3-2-8-25-16/h9-12,15-16H,2-8H2,1H3

InChI Key

BZMGJTJPPFIJRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CCCO4

Origin of Product

United States

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